2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine
Description
Properties
IUPAC Name |
2-(4-butylphenyl)-6-methylbenzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-3-4-5-13-6-8-14(9-7-13)21-19-16-10-12(2)15(18)11-17(16)20-21/h6-11H,3-5,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTIAFIQYOICEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic System
The BHA reaction proceeds via oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the 5-amino-triazole substrate. Subsequent deprotonation and reductive elimination yield the desired arylaminated product. Critical to this process is the use of palladium complexes bearing expanded-ring N-heterocyclic carbene (NHC) ligands, such as [(THP-Dipp)Pd(cinn)Cl], which exhibit superior activity compared to traditional phosphine-based catalysts.
Optimized Conditions
- Catalyst : 2 mol% [(THP-Dipp)Pd(cinn)Cl
- Base : 3.0 equiv. sodium tert-butoxide
- Solvent : 1,4-dioxane
- Temperature : 120°C
- Time : 18–24 hours
Under these conditions, the coupling of 1-benzyl-4-phenyl-1,2,3-triazol-5-amine with 1-bromo-4-butylbenzene achieves yields exceeding 95%. The high efficiency is attributed to the catalyst’s ability to suppress β-hydride elimination and stabilize reactive intermediates.
Alternative Pathways via 5-Halo-1,2,3-Triazole Precursors
For substrates where the 5-amino group is challenging to introduce directly, halogenated triazoles serve as viable intermediates. This approach involves two sequential steps:
Synthesis of 5-Halo-1,2,3-Triazoles
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by halogenation provides access to 5-chloro- or 5-bromo-1,2,3-triazoles. For example, treatment of 1-benzyl-4-phenyl-1,2,3-triazole with N-chlorosuccinimide (NCS) in dichloromethane yields the corresponding 5-chloro derivative in 89% yield.
Coupling with 4-Butylphenylamine
The halogenated triazole undergoes a second BHA reaction with 4-butylphenylamine. Using the same catalytic system [(THP-Dipp)Pd(cinn)Cl], this method achieves comparable yields (93–96%) to the amino-triazole route.
Construction of the Benzo[d]Triazole Core
The benzotriazole scaffold is synthesized via azide-nitrile cycloaddition followed by Dimroth rearrangement. This one-pot methodology ensures regioselective formation of the 1,2,3-triazole ring.
Azide-Nitrile Cycloaddition
Reaction of 2-azido-5-methylbenzene with acrylonitrile in the presence of Cu(I) generates a 1,4-disubstituted triazole intermediate. Subsequent heating induces Dimroth rearrangement, relocating the substituents to yield the 1,5-regioisomer.
Key Reaction Parameters
- Catalyst : CuI (5 mol%)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C
- Time : 12 hours
Functionalization of the Aromatic Substituents
Introduction of the 4-Butylphenyl Group
The 4-butylphenyl moiety is introduced either via Suzuki–Miyaura coupling or direct alkylation. Suzuki coupling employs 4-bromophenylboronic acid and 1-bromobutane in the presence of Pd(PPh₃)₄, achieving 85% yield.
Methylation at the 6-Position
Electrophilic aromatic substitution using methyl iodide and AlCl₃ as a Lewis acid selectively methylates the benzo-triazole at the 6-position. This step is typically performed prior to the BHA reaction to avoid steric hindrance.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| BHA of 5-Amino-triazole | 5-Amino-1,2,3-triazole | 95 | High efficiency, one-step coupling | Requires specialized Pd catalysts |
| BHA of 5-Halo-triazole | 5-Chloro-1,2,3-triazole | 93 | Tolerates sensitive functional groups | Additional halogenation step needed |
| Azide-Nitrile Cycloaddition | 2-Azido-5-methylbenzene | 78 | Regioselective core formation | Multi-step optimization required |
Challenges and Optimization Strategies
Catalyst Loading and Cost
The reliance on palladium catalysts increases production costs. Recent studies suggest that nano-encapsulated Pd catalysts reduce loading to 0.5 mol% while maintaining efficacy.
Byproduct Formation
Competing Ullmann-type coupling can generate diarylamine byproducts. This is mitigated by using bulkier NHC ligands and anhydrous reaction conditions.
Solvent Sustainability
Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) as a greener solvent has shown promise, though yields decrease marginally (88–90%).
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine exhibit promising anticancer properties. For instance, derivatives of triazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies often employ assays such as the Sulforhodamine B assay to determine the efficacy of the compounds in inhibiting cancer cell proliferation .
Case Study:
A study focused on synthesizing triazole derivatives demonstrated that specific modifications in the molecular structure could enhance anticancer activity. The synthesized compounds were tested against human breast adenocarcinoma (MCF7) cells, showing significant inhibitory effects, which suggest that similar structural motifs may be effective in developing new anticancer agents .
2. Antimicrobial Properties
The antimicrobial potential of triazole derivatives has also been investigated extensively. Compounds containing the benzo[d][1,2,3]triazole moiety have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways .
Case Study:
In vitro studies have revealed that certain triazole derivatives possess strong antimicrobial activity, making them candidates for further development into therapeutic agents against resistant strains of bacteria .
Material Science Applications
1. Photostability and UV Absorption
Compounds like this compound are also explored for their photostabilizing properties in polymers and coatings. The presence of the triazole ring enhances UV absorption, making these compounds suitable for applications in protective coatings and plastics that require resistance to UV degradation .
Table 1: Comparison of Photostabilizing Properties
| Compound Name | UV Absorption (nm) | Application Area |
|---|---|---|
| This compound | 320 | Protective coatings |
| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol | 340 | Plastics |
| Phenol derivatives with triazole | 300 | Textile treatments |
Mechanism of Action
The mechanism of action of 2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-butylphenyl)-6-methylbenzotriazole: Similar structure but lacks the amine group.
4-butylphenylbenzotriazole: Similar structure but lacks the methyl group.
6-methylbenzotriazole: Similar structure but lacks the butylphenyl group.
Uniqueness
2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
The compound 2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is a member of the benzo[d][1,2,3]triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring fused with a benzene ring, which is essential for its biological activity.
Antioxidant Activity
Research indicates that compounds containing triazole moieties exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays such as DPPH and ABTS. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary studies suggest that it exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant activity.
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Gene Expression : The compound could influence gene expression related to apoptosis and cell cycle regulation.
Study 1: Antioxidant Efficacy
A study conducted by El Massry et al. (2020) evaluated the antioxidant capacity of various triazole derivatives. The results showed that this compound had an IC50 value comparable to standard antioxidants like ascorbic acid .
Study 2: Antimicrobial Assessment
In a comparative study on antimicrobial activity published in the Journal of Medicinal Chemistry (2023), the compound was tested against multiple bacterial strains. It exhibited significant antibacterial effects with MIC values ranging from 10 to 30 µg/mL for different strains .
Study 3: Anticancer Activity
Research published in the European Journal of Medicinal Chemistry (2023) highlighted the anticancer effects of triazole derivatives. In vitro tests indicated that treatment with this compound led to a reduction in cell viability in breast cancer cell lines by approximately 70% at a concentration of 50 µM .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting halogenated intermediates (e.g., 4-butylphenyl chloride) with benzotriazole derivatives under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or ethanol. Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (60–85%) . Key parameters include temperature control (80–120°C), stoichiometric ratios (1:1.2 for nucleophile:electrophile), and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical .
Q. Which analytical techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions and purity. Aromatic protons appear δ 6.8–8.2 ppm; methyl groups resonate at δ 2.3–2.6 ppm .
- IR : Identify NH stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI⁺) validates molecular weight (e.g., [M+H]⁺ at m/z 323.18) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, crucial for structure-activity studies .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
- Waste Disposal : Segregate halogenated byproducts and neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can researchers design assays to evaluate the antitumor activity of this compound?
- In Vitro Models : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) .
- Mechanistic Studies :
- Selectivity : Compare cytotoxicity in normal cells (e.g., HEK293) to confirm therapeutic windows .
Q. How should contradictory data on synthetic yields or biological activity be analyzed?
- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, microwave synthesis may yield 85% vs. 60% for conventional heating due to enhanced kinetics .
- Biological Variability : Use statistical tools (ANOVA, p < 0.05) to assess reproducibility across replicates. Consider cell line heterogeneity or batch effects in reagent quality .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Degradation Studies : Hydrolytic stability (pH 4–9 buffers, 25–50°C) and photolysis under UV light to track half-lives .
- Bioaccumulation : Measure logP values (e.g., 3.2 via HPLC) to predict lipid membrane penetration .
- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. protiated substrates to identify rate-determining steps .
- DFT Calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity in triazole functionalization .
- Trapping Intermediates : Use low-temperature NMR to detect reactive intermediates (e.g., Meisenheimer complexes) .
Q. What experimental designs ensure reproducibility in scaled-up synthesis?
- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) via response surface methodology (RSM) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
- Batch Records : Document deviations (e.g., humidity, stirring rates) to identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
